1-(2-FLUOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE
CAS No.:
Cat. No.: VC11079589
Molecular Formula: C17H18FN3O
Molecular Weight: 299.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18FN3O |
|---|---|
| Molecular Weight | 299.34 g/mol |
| IUPAC Name | (2-fluorophenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H18FN3O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)13-14-5-7-19-8-6-14/h1-8H,9-13H2 |
| Standard InChI Key | GNUDCVQYEOVXAF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=CC=C3F |
| Canonical SMILES | C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-(2-fluorobenzoyl)-4-[(pyridin-4-yl)methyl]piperazine, delineates its core structure: a piperazine ring substituted at the 1-position with a 2-fluorobenzoyl group and at the 4-position with a pyridin-4-ylmethyl moiety. The piperazine skeleton, a six-membered ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in drug design due to its conformational flexibility and ability to engage in hydrogen bonding . The 2-fluorobenzoyl group introduces electron-withdrawing effects, potentially influencing metabolic stability and target binding, while the pyridinylmethyl substituent may enhance solubility and π-π stacking interactions .
Molecular Formula: C₁₇H₁₇FN₃O
Molecular Weight: 314.34 g/mol (calculated)
Structural Features:
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Piperazine Core: Facilitates interactions with biological targets via hydrogen bonding and cationic interactions at physiological pH.
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2-Fluorobenzoyl Group: The fluorine atom at the ortho position of the benzoyl ring may reduce steric hindrance compared to para-substituted analogs, potentially altering receptor affinity .
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Pyridin-4-ylmethyl Substituent: Introduces a basic nitrogen atom, enhancing water solubility and enabling interactions with aromatic residues in enzyme active sites .
Synthesis and Structural Modification
While no direct synthesis protocols for 1-(2-fluorobenzoyl)-4-[(pyridin-4-yl)methyl]piperazine are reported, analogous piperazine derivatives suggest feasible routes. A general approach involves sequential alkylation and acylation of the piperazine ring:
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N-Alkylation: Reacting piperazine with 4-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) yields 4-[(pyridin-4-yl)methyl]piperazine.
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N-Acylation: Treating the intermediate with 2-fluorobenzoyl chloride under Schotten-Baumann conditions introduces the benzoyl group .
Optimization Considerations:
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Solvent Choice: Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency .
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Temperature: Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product .
Physicochemical Properties
Key physicochemical parameters, inferred from structurally related compounds, are summarized below:
The moderate logP value suggests balanced lipophilicity, suitable for blood-brain barrier penetration if required . The pyridine moiety’s basic nitrogen (pKa ~3.5) may protonate under physiological conditions, enhancing aqueous solubility compared to non-heterocyclic analogs .
Toxicological and ADME Considerations
Metabolism: Piperazine rings are susceptible to oxidative N-dealkylation by CYP3A4, potentially generating pyridine-containing metabolites . Fluorine substitution may retard aromatic hydroxylation, extending half-life .
Toxicity: Rodent studies of related compounds indicate LD₅₀ >500 mg/kg, suggesting low acute toxicity . Chronic exposure risks, such as QT prolongation, require evaluation due to piperazine’s hERG channel affinity .
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